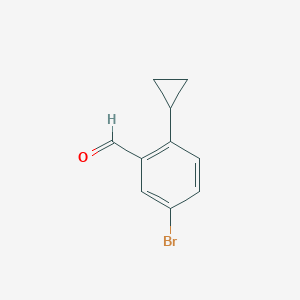

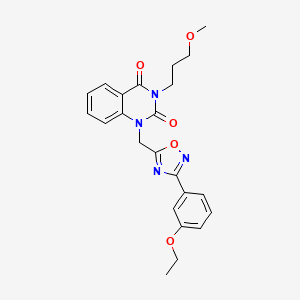

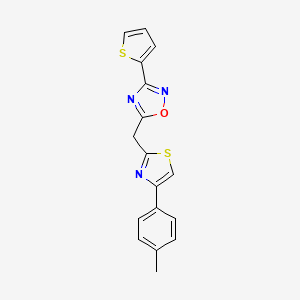

![molecular formula C17H16N6O B2782066 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone CAS No. 1172417-02-5](/img/structure/B2782066.png)

1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-[3,3’-bipyrazol]-1-yl)ethanone” is a derivative of quinoxaline . Quinoxaline derivatives are used in various fields due to their diverse biological activities .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of ortho-diamines with 1,2-diketones . A recent study reported a “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core, using eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives are diverse. For instance, a study reported the selective alkylation of quinoxalin-2 (1 H )-one with a broad class of hydrocarbons .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 1-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)ethanone, exploring their potential in catalysis and polymerization. For instance, the synthesis of NNN tridentate ligands and their coordination with iron(II) and cobalt(II) dichloride has been studied for catalytic activities toward ethylene reactivity. These studies have shown that certain metal complexes provide good catalytic activities for ethylene oligomerization and polymerization (Sun et al., 2007).

Catalysis and Polymerization

Research into the catalytic behavior of these compounds has revealed their potential in ethylene oligomerization and polymerization. The use of methylaluminoxane (MAO) and modified methylaluminoxane (MMAO) as activators for these complexes has shown that they can provide varying degrees of catalytic activity, with certain substituents increasing the overall activity (Sun et al., 2007).

Comparative Synthesis Methods

Another area of research has focused on comparing conventional and ultrasound irradiation-promoted synthesis methods for quinoxaline derivatives. These studies have found that ultrasound irradiation can offer advantages such as shorter reaction times and higher yields, highlighting an efficient approach to synthesizing these compounds (Abdula et al., 2018).

Antimicrobial Activity

Some studies have explored the antimicrobial properties of substituted 1,2,3-triazoles derived from similar quinoxaline compounds. These studies have provided insights into the potential medical applications of these compounds, particularly in developing new antimicrobial agents (Holla et al., 2005).

Corrosion Inhibition

Research on quinoxalin-6-yl derivatives has also investigated their use as corrosion inhibitors for mild steel in hydrochloric acid. This research is crucial for industrial applications where corrosion resistance is essential. The studies have shown that these compounds can effectively inhibit corrosion, with the efficiency increasing with concentration (Olasunkanmi et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O/c1-11(24)23-17(10-15(21-23)16-5-6-20-22(16)2)12-3-4-13-14(9-12)19-8-7-18-13/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQBPVWTRLWTLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=NN2C)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

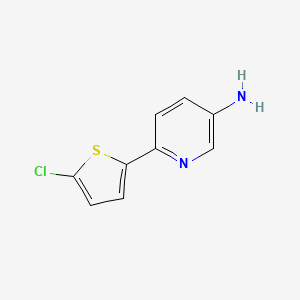

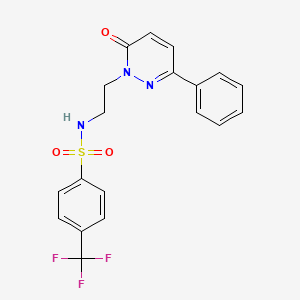

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2781989.png)

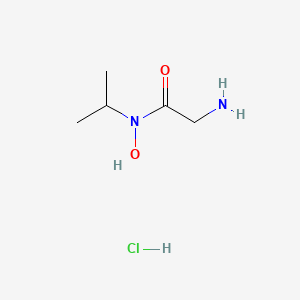

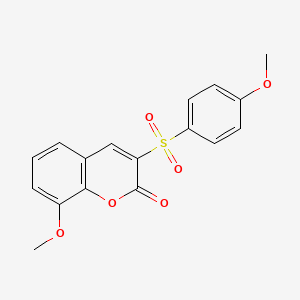

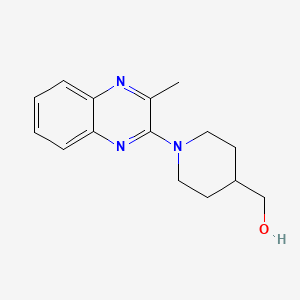

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2781993.png)

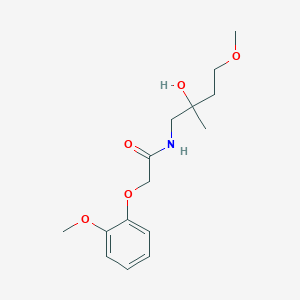

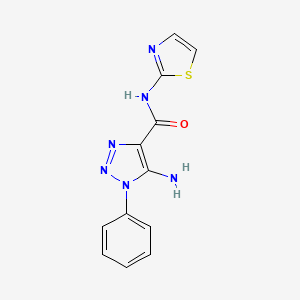

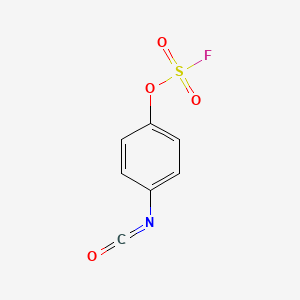

![6-Chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinazolin-4-amine](/img/structure/B2782000.png)